molecular formula C16H18N2O3S2 B2595495 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905684-66-4

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2595495
CAS No.: 905684-66-4
M. Wt: 350.45
InChI Key: ARUDGBNPKYWQQH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure and introduce the pyrrolidinone and dimethylphenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency. Additionally, purification methods like recrystallization and chromatography are used to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonamide-containing molecules. Examples are thiophene-2-sulfonamide and N-(3,4-dimethylphenyl)pyrrolidin-3-one.

Uniqueness

What sets N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-5-6-14(8-12(11)2)18-10-13(9-15(18)19)17-23(20,21)16-4-3-7-22-16/h3-8,13,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUDGBNPKYWQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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